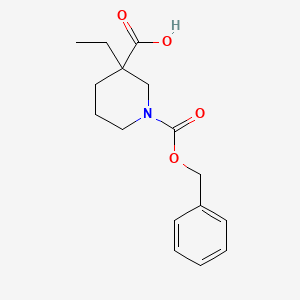
1-Cbz-3-ethylpiperidine-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-ethylpiperidine.
Protection: The nitrogen atom in the piperidine ring is protected using a benzyloxycarbonyl (Cbz) group.
Carboxylation: The protected piperidine is then carboxylated to introduce the carboxylic acid group at the 3-position.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
化学反应分析
1-Cbz-3-ethylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Cbz-3-ethylpiperidine-3-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets. The Cbz group protects the nitrogen atom, allowing selective reactions at other positions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, influencing their activity and leading to various biological effects .
相似化合物的比较
1-Cbz-3-ethylpiperidine-3-carboxylic Acid can be compared with other piperidine derivatives, such as:
1-Cbz-piperidine-3-carboxylic Acid: Lacks the ethyl group at the 3-position.
3-Ethylpiperidine-3-carboxylic Acid: Lacks the Cbz protecting group.
1-Cbz-4-ethylpiperidine-3-carboxylic Acid: Has an ethyl group at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in synthesis and research .
生物活性
1-Cbz-3-ethylpiperidine-3-carboxylic acid (CAS No. 1245808-57-4) is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring with an ethyl group and a benzyloxycarbonyl (Cbz) protecting group. The presence of the Cbz group allows for selective reactions at the nitrogen atom, which is crucial for its biological interactions.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | 3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
| Molecular Formula | C16H21NO4 |
| InChI Key | UMJDUZFRWNBBGO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The Cbz group protects the nitrogen atom, allowing for selective reactions that can modify the compound's biological activity upon deprotection.
Interaction with Biological Targets
The compound may act as:
- Enzyme Inhibitor : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Ligand : It may bind to receptors, influencing cellular signaling pathways.
Case Studies
- Inhibition of MLL Fusion Proteins : A study involving piperidine derivatives demonstrated that modifications could enhance inhibitory activity against MLL fusion proteins, which are implicated in certain leukemias. Compounds with similar structures exhibited IC50 values ranging from 15 nM to 500 nM against leukemia cell lines .
- Anticancer Activity : Research on piperidine derivatives has indicated potential anticancer properties, with some compounds showing significant inhibition of cell proliferation in various cancer models .
Comparative Analysis
A comparison of this compound with other related compounds highlights its unique structural features and potential applications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cbz-piperidine-3-carboxylic Acid | Lacks ethyl group | Limited activity |
| 3-Ethylpiperidine | Simple structure without functionalization | Minimal biological activity |
| Ethyl piperidine-3-carboxylate | Ethyl ester form | Used in esterification reactions |
Applications in Research
This compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceutical compounds. Its applications extend to:
- Medicinal Chemistry : As a building block for developing novel therapeutic agents.
- Organic Synthesis : In the preparation of fine chemicals and specialty materials.
属性
IUPAC Name |
3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDUZFRWNBBGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














